Glutamic acid-arginine-alanine polymer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

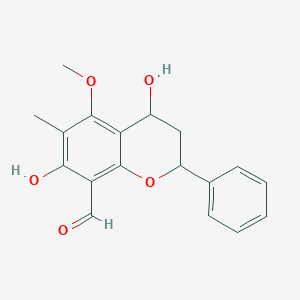

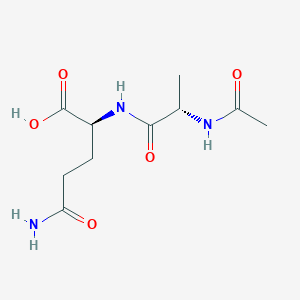

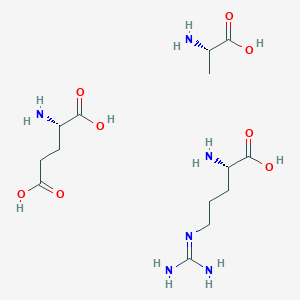

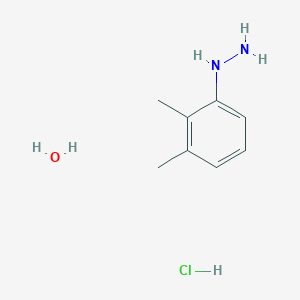

The “Glutamic acid-arginine-alanine polymer” is a type of polymer that mimics essential amino acids . It’s part of a consistent acrylamide monomer library that has been created to mimic the structure of biopolymers . Glutamic acid is a non-essential amino acid that is abundant in the human body .

Synthesis Analysis

The synthesis of this polymer involves precision polymer synthesis with reversible deactivation radical polymerization (RDRP) techniques . The monomers representing the major groups of amino acids are synthesized in flow procedures directly from acrylic acid and subjected to reversible addition fragmentation chain transfer (RAFT) polymerizations . For the mimic of arginine, 1,3-di-boc-guanidinobutyl acrylamide, photoRAFT at room temperature was required to reach consistent polymerization conditions .Molecular Structure Analysis

The molecular structure of this polymer is complex. It involves the reaction product of acryloyl chloride and the decarboxylized respective amino acid . The polymerization behavior of these monomers was studied, and it was found that they resulted in high monomer conversions and good molecular weight control after short reaction times .Chemical Reactions Analysis

The chemical reactions involved in the formation of this polymer are complex. They involve the reaction of acryloyl chloride with the decarboxylized respective amino acid to form the monomers . These monomers are then polymerized using a general thermal RAFT approach .Physical And Chemical Properties Analysis

The physical and chemical properties of this polymer are complex. It has been found that eight of the 20 standard amino acids decompose at well-defined, characteristic temperatures . The decomposition products are simple, mainly emitting H2O and some NH3 .Future Directions

The future directions for the study and application of this polymer are promising. There is a growing interest in the potential of this polymer as a biomedical material with high biocompatibility and fair biodegradability . Furthermore, there is potential for therapeutic intervention in cancer by targeting glutamine metabolism .

properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C5H9NO4.C3H7NO2/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6)/t4-;3-;2-/m000/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCNAJTZGCKGGD-UKNZTKHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150359 |

Source

|

| Record name | Glutamic acid-arginine-alanine polymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid | |

CAS RN |

113315-75-6 |

Source

|

| Record name | Glutamic acid-arginine-alanine polymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)

![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)

![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)